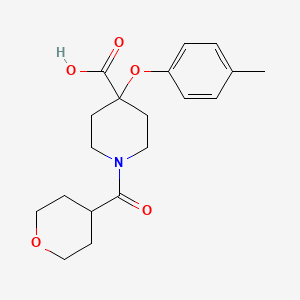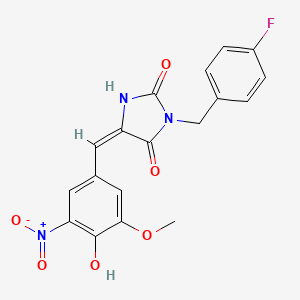![molecular formula C20H17F2N3O2 B5430147 (2R)-2-amino-N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-2-phenylacetamide](/img/structure/B5430147.png)
(2R)-2-amino-N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-amino-N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-2-phenylacetamide, also known as DFP-10825, is a compound that has been extensively researched for its potential therapeutic applications. It belongs to the class of compounds known as pyridine derivatives and has been shown to exhibit a range of biochemical and physiological effects. In
Mécanisme D'action
(2R)-2-amino-N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-2-phenylacetamide exerts its effects by binding to the ATP-binding site of JAK2, BTK, and SYK, thereby inhibiting their activity. This leads to a reduction in the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, this compound has been shown to inhibit the activation of immune cells, such as T cells and B cells, which further contributes to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory effects, this compound has been shown to inhibit the growth of cancer cells, including breast cancer and leukemia cells. It has also been shown to reduce the production of reactive oxygen species, which are involved in oxidative stress and cellular damage.
Avantages Et Limitations Des Expériences En Laboratoire
(2R)-2-amino-N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-2-phenylacetamide has several advantages for lab experiments. It exhibits potent inhibitory activity against JAK2, BTK, and SYK, making it a valuable tool for investigating the role of these enzymes in various cellular processes. Additionally, this compound has been shown to exhibit selectivity for these enzymes, which reduces the potential for off-target effects. However, this compound has limitations for lab experiments, including its low solubility in aqueous solutions and its potential for cytotoxicity at high concentrations.
Orientations Futures
There are several future directions for research involving (2R)-2-amino-N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-2-phenylacetamide. One area of research could be the development of more potent and selective inhibitors of JAK2, BTK, and SYK. Additionally, further investigation into the potential therapeutic applications of this compound, particularly in the treatment of inflammatory and autoimmune diseases, could be pursued. Finally, the use of this compound as a tool for investigating the role of JAK2, BTK, and SYK in various cellular processes could be expanded upon.
Méthodes De Synthèse
(2R)-2-amino-N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-2-phenylacetamide can be synthesized using a multi-step process involving the reaction of various reagents. The synthesis method involves the reaction of 3,4-difluorophenol with 2-bromo-3-methylpyridine to form 2-(3,4-difluorophenoxy)pyridine-3-methyl bromide. This compound is then reacted with sodium azide to form 2-(3,4-difluorophenoxy)pyridine-3-methyl azide. The final step involves the reaction of 2-(3,4-difluorophenoxy)pyridine-3-methyl azide with (R)-2-phenylglycine methyl ester hydrochloride to form this compound.
Applications De Recherche Scientifique
(2R)-2-amino-N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-2-phenylacetamide has been extensively researched for its potential therapeutic applications. It has been shown to exhibit potent inhibitory activity against a range of enzymes, including but not limited to, Janus kinase 2 (JAK2), Bruton's tyrosine kinase (BTK), and spleen tyrosine kinase (SYK). These enzymes are involved in a range of cellular processes, including immune response and inflammation. As such, this compound has been investigated for its potential use in the treatment of various inflammatory and autoimmune diseases, such as rheumatoid arthritis, multiple sclerosis, and psoriasis.
Propriétés
IUPAC Name |
(2R)-2-amino-N-[[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O2/c21-16-9-8-15(11-17(16)22)27-20-14(7-4-10-24-20)12-25-19(26)18(23)13-5-2-1-3-6-13/h1-11,18H,12,23H2,(H,25,26)/t18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZIIRDFXUOWJT-GOSISDBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NCC2=C(N=CC=C2)OC3=CC(=C(C=C3)F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)NCC2=C(N=CC=C2)OC3=CC(=C(C=C3)F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5430102.png)

![N-{3-[(4,4-dimethylpentyl)amino]propyl}-2-(hydroxyimino)acetamide](/img/structure/B5430122.png)
![2-isobutyl-6-[(1-methyl-1H-indol-3-yl)acetyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5430129.png)
![ethyl 2-(4-methoxybenzylidene)-5-(3-methoxy-4-methylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5430130.png)
![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(3-methylphenyl)acrylonitrile](/img/structure/B5430138.png)
![1'-(cyclopropylcarbonyl)-N-[(2-methylpyridin-4-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5430139.png)

![N-{[(1R*,5S*,6r)-3-(2-furoyl)-3-azabicyclo[3.1.0]hex-6-yl]methyl}-N-(3-phenylprop-2-yn-1-yl)cyclopropanamine](/img/structure/B5430159.png)

![4-(1H-pyrrol-1-yl)-N'-[1-(2-thienyl)propylidene]benzohydrazide](/img/structure/B5430174.png)
![4-{[(2,4-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5430180.png)